molecular formula C7H9BrN2 B13160367 4-(Bromomethyl)-3,6-dimethylpyridazine

4-(Bromomethyl)-3,6-dimethylpyridazine

Cat. No.: B13160367
M. Wt: 201.06 g/mol
InChI Key: LVMXTLGFXMXWHZ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3,6-dimethylpyridazine is an organic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2. The presence of bromomethyl and dimethyl substituents on the pyridazine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3,6-dimethylpyridazine typically involves the bromination of 3,6-dimethylpyridazine. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3,6-dimethylpyridazine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is 3,6-dimethylpyridazine.

Scientific Research Applications

4-(Bromomethyl)-3,6-dimethylpyridazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3,6-dimethylpyridazine involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules such as proteins and nucleic acids. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-3,6-dimethylpyridazine: Similar in structure but with a chloromethyl group instead of a bromomethyl group.

    3,6-Dimethylpyridazine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    4-(Bromomethyl)pyridine: Contains a pyridine ring instead of a pyridazine ring, leading to different chemical properties.

Uniqueness

4-(Bromomethyl)-3,6-dimethylpyridazine is unique due to the presence of both bromomethyl and dimethyl groups on the pyridazine ring. This combination of substituents enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its potential biological activities also make it a compound of interest in medicinal chemistry.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

4-(bromomethyl)-3,6-dimethylpyridazine

InChI

InChI=1S/C7H9BrN2/c1-5-3-7(4-8)6(2)10-9-5/h3H,4H2,1-2H3

InChI Key

LVMXTLGFXMXWHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=N1)C)CBr

Origin of Product

United States

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